
Spiro(piperidine-4,4'(1'H)-quinazolin)-2'(3'H)-one, 1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3'-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(piperidine-4,4’(1’H)-quinazolin)-2’(3’H)-one, 1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3’-methyl- is a complex organic compound that features a spiro linkage between a piperidine and a quinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(piperidine-4,4’(1’H)-quinazolin)-2’(3’H)-one, 1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3’-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Quinazolinone Formation: The quinazolinone moiety can be synthesized through condensation reactions involving anthranilic acid derivatives.
Spiro Linkage Formation: The spiro linkage is formed by coupling the piperidine and quinazolinone intermediates under specific conditions.
Functional Group Modifications: Introduction of the 3,4-dimethoxyphenyl and hydroxyethyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction reactions could target the quinazolinone moiety.
Substitution: Substitution reactions may occur at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: May act as inhibitors for specific enzymes.
Receptor Binding: Potential to bind to biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Material Science:
Mechanism of Action
The mechanism of action of Spiro(piperidine-4,4’(1’H)-quinazolin)-2’(3’H)-one, 1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3’-methyl- would depend on its specific interactions with molecular targets. This could involve:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate interaction.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: Compounds with a spiro linkage involving an oxindole moiety.
Spirocyclic Piperidines: Compounds with a spiro linkage involving a piperidine ring.
Uniqueness
Spiro(piperidine-4,4’(1’H)-quinazolin)-2’(3’H)-one, 1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3’-methyl- is unique due to its specific combination of functional groups and spiro linkage, which may confer distinct chemical and biological properties.
Properties
CAS No. |
85732-33-8 |
|---|---|
Molecular Formula |
C23H29N3O4 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-methylspiro[1H-quinazoline-4,4'-piperidine]-2-one |
InChI |
InChI=1S/C23H29N3O4/c1-25-22(28)24-18-7-5-4-6-17(18)23(25)10-12-26(13-11-23)15-19(27)16-8-9-20(29-2)21(14-16)30-3/h4-9,14,19,27H,10-13,15H2,1-3H3,(H,24,28) |
InChI Key |
GOEMANQIHBIFOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)NC2=CC=CC=C2C13CCN(CC3)CC(C4=CC(=C(C=C4)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



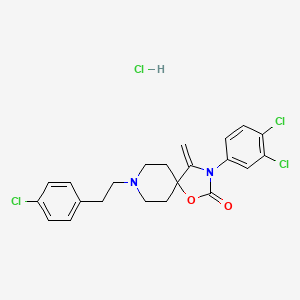

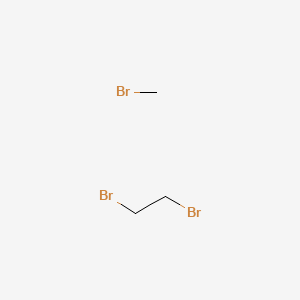
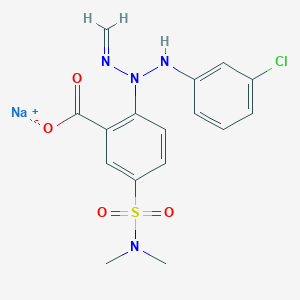
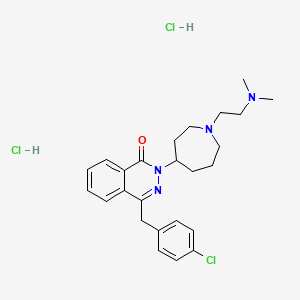
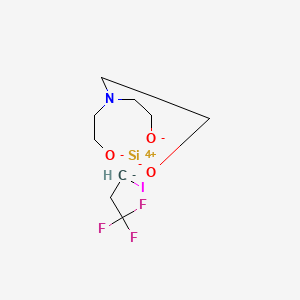
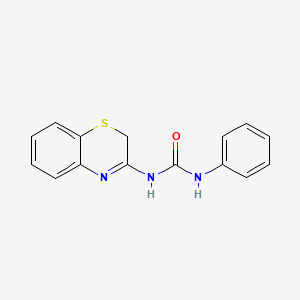
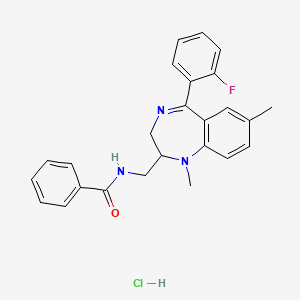
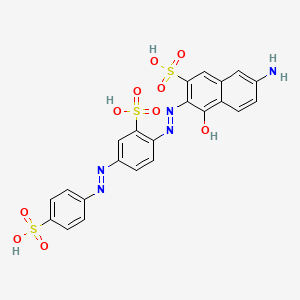
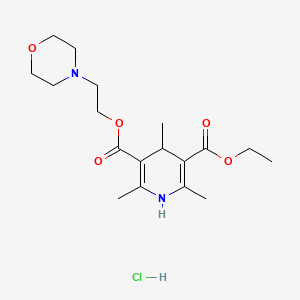
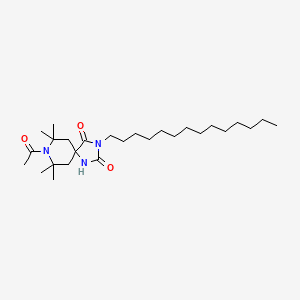
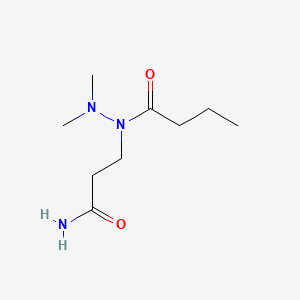
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate](/img/structure/B12707025.png)
